Cas no 22320-10-1 (4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Ester)

4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
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- Benzenebutanoic acid,4-hydroxy-, methyl ester
- methyl 4-(4-hydroxyphenyl)butanoate
- 4-(4-Hydroxyphenyl)butanoic acid methyl ester
- 4-(p-Hydroxyphenyl)butyric acid methyl ester
- Butyric acid, 4-(p-hydroxyphenyl)-, methyl ester
- 4-Hydroxybenzenebutyric acid methyl ester
- methyl 4-(4-hydroxyphenyl)butyrate
- methyl 4(4-hydroxyphenyl)butyrate
- AKOS015890947
- 4-?Hydroxy-?benzenebutanoic Acid Methyl Ester
- 22320-10-1
- SCHEMBL1863579
- Benzenebutanoic acid, 4-hydroxy-, methyl ester
- DTXSID10176866
- 4-(p-Hydroxyphenyl)butyric Acid Methyl Ester; Methyl 4-(4-Hydroxyphenyl)butanoate; Methyl 4-(4-Hydroxyphenyl)butyrate; Methyl Ester 4-Hydroxy Benzene butanoic Acid
- DB-229150
- 4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Ester
-
- MDL: MFCD00795977
- インチ: InChI=1S/C11H14O3/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8,12H,2-4H2,1H3
- InChIKey: UZHISWLCHOMTIO-UHFFFAOYSA-N
- ほほえんだ: COC(CCCC1C=CC(O)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 194.09432
- どういたいしつりょう: 194.094
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- 密度みつど: 1.118
- ふってん: 321.4°C at 760 mmHg
- フラッシュポイント: 136°C
- 屈折率: 1.526
- PSA: 46.53
4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B185298-500mg |
4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Ester |
22320-10-1 | 500mg |
$ 173.00 | 2023-04-19 | ||
TRC | B185298-2.5g |
4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Ester |
22320-10-1 | 2.5g |
$ 525.00 | 2022-06-07 | ||
TRC | B185298-100mg |
4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Ester |
22320-10-1 | 100mg |
$ 58.00 | 2023-04-19 | ||
TRC | B185298-2500mg |
4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Ester |
22320-10-1 | 2500mg |
$ 643.00 | 2023-04-19 |
4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Ester 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
4-\u200bHydroxy-\u200bbenzenebutanoic Acid Methyl Esterに関する追加情報
4-Hydroxy-benzenebutanoic Acid Methyl Ester (CAS No. 22320-10-1): A Comprehensive Overview in Modern Chemical Research
4-Hydroxy-benzenebutanoic Acid Methyl Ester, identified by its CAS number 22320-10-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative of hydroxybenzoic acid and butanoic acid has garnered attention due to its versatile applications in synthetic chemistry, drug development, and biochemical studies. The presence of both hydroxyl and ester functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where structural diversity is often key to achieving desired biological activity.
The compound's molecular structure, featuring a benzene ring substituted with a hydroxyl group and connected to a butanoic acid moiety via an ester linkage, provides a unique scaffold for further chemical modifications. This structural feature allows for extensive derivatization, making it a popular choice for researchers exploring novel synthetic pathways. The ester group, in particular, can be hydrolyzed back to the corresponding carboxylic acid or undergo further esterification, offering flexibility in molecular design.
In recent years, 4-Hydroxy-benzenebutanoic Acid Methyl Ester has been studied for its potential applications in the development of bioactive molecules. Its hydroxyl group can participate in hydrogen bonding interactions, which are crucial for the design of enzyme inhibitors and receptor ligands. Additionally, the butanoic acid backbone can be modified to enhance solubility or metabolic stability, making it an attractive candidate for drug-like molecules.
One of the most intriguing aspects of this compound is its role as a precursor in the synthesis of natural product analogs. Researchers have leveraged its structural framework to create derivatives that mimic the bioactivity of known pharmacological agents. For instance, modifications at the benzene ring or the butanoic acid side chain have led to compounds with anti-inflammatory, antimicrobial, and even anticancer properties. These findings underscore the importance of 4-Hydroxy-benzenebutanoic Acid Methyl Ester as a building block in medicinal chemistry.
The compound's reactivity also makes it a valuable tool in mechanistic studies. The ester group can undergo various transformations, such as transesterification or nucleophilic acyl substitution, providing insights into reaction pathways and catalytic processes. Such studies are essential for advancing synthetic methodologies and improving reaction efficiency in industrial settings.
Furthermore, advancements in computational chemistry have enabled researchers to predict the properties and reactivities of 4-Hydroxy-benzenebutanoic Acid Methyl Ester with high accuracy. Molecular modeling techniques have been employed to explore its interactions with biological targets, aiding in the rational design of lead compounds. These computational approaches complement experimental efforts and have accelerated the discovery process in drug development.
In conclusion, 4-Hydroxy-benzenebutanoic Acid Methyl Ester (CAS No. 22320-10-1) represents a fascinating compound with broad applications across chemical research and pharmaceutical development. Its unique structural features and reactivity make it a versatile intermediate for synthesizing bioactive molecules. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain a cornerstone in modern chemical investigations.
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